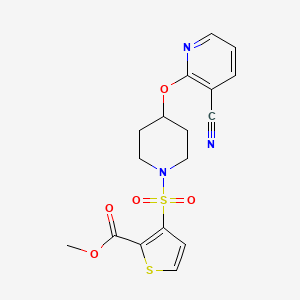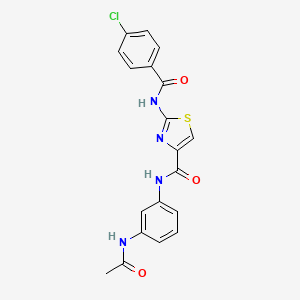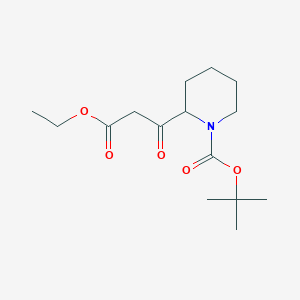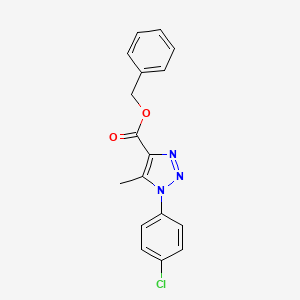
Methyl 3-((4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"Methyl 3-((4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate" is a complex organic molecule. While specific studies directly addressing this compound were not found, insights can be drawn from research on similar compounds, such as thiophenes, pyridines, and sulfonyl derivatives, which are known for their potential in drug development and material science due to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of complex molecules like "Methyl 3-((4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate" often involves multi-step reactions, starting from simpler thiophene and pyridine derivatives. Techniques such as palladium-catalyzed cross-coupling reactions have been highlighted as efficient methods for constructing such molecules, offering precise control over the molecular architecture (Rossi et al., 2014).
Molecular Structure Analysis
The molecular structure of thiophene and pyridine derivatives, including sulfonyl groups, plays a critical role in their reactivity and properties. X-ray crystallography and NMR studies provide insights into the arrangement of atoms and the conformation of these molecules, influencing their chemical behavior and interactions with biological targets (Pazderski & Abramov, 2023).
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Evaluation
Compounds with structures incorporating elements like piperidine, sulfonamides, and thiophene are often synthesized for their potential biological activities. For example, derivatives incorporating 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities have been synthesized and evaluated for their antibacterial properties. These compounds, prepared through a series of synthetic steps from various carboxylic acids, showed valuable antibacterial activities, illustrating the importance of such structural features in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).
Ligands and Receptor Agonists
The modification of piperidine derivatives to create potent ligands for receptors such as the histamine H3 receptor has been a notable area of research. By attaching fluorescent moieties to (3‐phenoxypropyl)piperidine derivatives, researchers have developed novel histamine H3 receptor ligands with significant receptor affinities. These compounds serve as tools for identifying and understanding the binding site on the histamine H3 receptor, showcasing the potential of structurally similar compounds in receptor biology and drug development (M. Amon et al., 2007).
Anticancer Potential
The synthesis of N-substituted derivatives of 1,3,4-oxadiazole compounds, featuring phenylsulfonyl piperidine components, has also been explored for their biological activities. These compounds have undergone screening against both Gram-negative and Gram-positive bacteria, displaying moderate to significant antibacterial activity. This research underscores the potential of such molecular frameworks in contributing to the development of new therapeutic agents with antibacterial and possibly anticancer activities (H. Khalid et al., 2016).
Propiedades
IUPAC Name |
methyl 3-[4-(3-cyanopyridin-2-yl)oxypiperidin-1-yl]sulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S2/c1-24-17(21)15-14(6-10-26-15)27(22,23)20-8-4-13(5-9-20)25-16-12(11-18)3-2-7-19-16/h2-3,6-7,10,13H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQPPQGNFTZNRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-((4-((3-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(3-ethoxy-4-hydroxyphenyl)-2-(thiophen-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2492147.png)
![N-(3,4-dimethylphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2492148.png)

![2-((5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2492150.png)
![N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2492152.png)


![4-amino-N-[1-(3,4-dimethoxyphenyl)ethyl]-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2492157.png)
![N-ethyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2492159.png)
![(2-{[(4-Methylphenyl)sulfonyl]amino}-1,3-thiazol-4-YL)acetic acid](/img/structure/B2492160.png)

![N-(2-ethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2492164.png)
![N-(3-chlorobenzyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2492169.png)
